molecular formula C16H14ClNO3 B2930328 1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone CAS No. 882748-32-5

1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone

Cat. No. B2930328
M. Wt: 303.74
InChI Key: VXDBVHFFFMAVFC-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone, also known as 4-chloro-N-methylbenzodioxolylpropanamine, is an organic compound that has been studied for its potential applications in the synthesis and research of various drugs and pharmaceuticals. The compound has been studied in various fields, such as biochemistry, pharmacology, and organic chemistry, due to its unique structure and properties. In

Scientific Research Applications

  • Antimicrobial and Cytotoxic Activity : A study by Noolvi et al. (2014) discusses the synthesis and evaluation of similar compounds for their antibacterial and cytotoxic properties. Compounds synthesized in this research exhibited good antibacterial activity and cytotoxic activity in vitro, indicating potential applications in developing new antimicrobial agents (Noolvi et al., 2014).

  • Fluorescence Derivatization in Biological Assays : Research by Frade et al. (2007) explored the use of derivatives of similar compounds as fluorescent derivatizing reagents. These derivatives showed strong fluorescence and were suitable for biological assays, highlighting their potential in biochemical research (Frade et al., 2007).

  • Chemical Synthesis and Characterization : The work of Vinayak et al. (2018) on 1-chloro-1,2-benziodoxol-3-one demonstrates its application as a chlorinating agent and oxidant for aniline derivatives. This study highlights the compound's utility in synthetic organic chemistry (Vinayak et al., 2018).

  • Asymmetric Synthesis Applications : Choi et al. (2010) investigated the use of microbial reductases for the asymmetric synthesis of 3-chloro-1-phenyl-1-propanol, a related compound. This study provides insight into the potential use of biocatalysts in the synthesis of chiral intermediates for pharmaceutical applications (Choi et al., 2010).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-chloroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-12-2-4-13(5-3-12)18-8-7-14(19)11-1-6-15-16(9-11)21-10-20-15/h1-6,9,18H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDBVHFFFMAVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone

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